Cas no 884494-44-4 ((2-Chloro-4-iodopyridin-3-yl)methanol)

(2-Chloro-4-iodopyridin-3-yl)methanol is a halogenated pyridine derivative with a hydroxymethyl functional group at the 3-position, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern—chloro at the 2-position and iodo at the 4-position—offers selective reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The hydroxymethyl group further enhances utility by serving as a handle for derivatization or conjugation. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features facilitate the development of targeted bioactive molecules. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
(2-Chloro-4-iodopyridin-3-yl)methanol structure
884494-44-4 structure
Product Name:(2-Chloro-4-iodopyridin-3-yl)methanol
CAS No:884494-44-4
MF:C6H5ClINO
MW:269.467472791672
MDL:MFCD03095296
CID:93135
PubChem ID:329765511
Update Time:2025-11-02

(2-Chloro-4-iodopyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-4-iodopyridin-3-yl)methanol
    • 2-Chloro-4-iodo-3-pyridinemethanol
    • 2-CHLORO-4-IODOPYRIDINE-3-METHANOL
    • 2-CHLORO-3-(HYDROXYMETHYL)-4-IODOPYRIDINE
    • 2-Chloro-4-iodo-3-pyridinemethanol (ACI)
    • DTXSID20654064
    • MFCD03095296
    • AS-40621
    • AKOS015851140
    • 2-Chloro-4-iodo-3-pyridinemethanol, 97%
    • DB-025087
    • CS-0132406
    • 884494-44-4
    • SCHEMBL2513368
    • GEO-03684
    • BZQRQPAKTCMYIA-UHFFFAOYSA-N
    • (2-Chloro-4-iodopyridin-3-yl)methanol, AldrichCPR
    • 2-Chloro-3-hydroxymethyl-4-iodopyridine
    • MDL: MFCD03095296
    • Inchi: 1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
    • InChI Key: BZQRQPAKTCMYIA-UHFFFAOYSA-N
    • SMILES: ClC1C(CO)=C(I)C=CN=1

Computed Properties

  • Exact Mass: 268.91000
  • Monoisotopic Mass: 268.91
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.1A^2

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 2.064
  • Melting Point: 87-92 °C
  • Boiling Point: 358.7°C at 760 mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.667
  • PSA: 33.12000
  • LogP: 1.83190
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

(2-Chloro-4-iodopyridin-3-yl)methanol Security Information

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(2-Chloro-4-iodopyridin-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:884494-44-4)(2-Chloro-4-iodopyridin-3-yl)methanol
Order Number:A10512
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:33
Price ($):454.0
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Additional information on (2-Chloro-4-iodopyridin-3-yl)methanol

Professional Introduction to (2-Chloro-4-iodopyridin-3-yl)methanol (CAS No. 884494-44-4)

(2-Chloro-4-iodopyridin-3-yl)methanol, with the CAS number 884494-44-4, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This pyridine derivative features both chloro and iodine substituents, which make it a valuable intermediate in the synthesis of various biologically active molecules.

The structural motif of 2-Chloro-4-iodopyridin-3-yl)methanol positions it as a key building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for diverse chemical transformations. These properties have made it a popular choice in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focusing on pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridines can serve as core structures in the design of drugs with enhanced efficacy and reduced side effects. Among these, 2-Chloro-4-iodopyridin-3-yl)methanol has been extensively explored for its potential in developing treatments for neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of 2-Chloro-4-iodopyridin-3-yl)methanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, inhibitors can modulate these pathways, leading to therapeutic benefits. The halogenated pyridine ring in 2-Chloro-4-iodopyridin-3-yl)methanol provides an excellent scaffold for designing such inhibitors.

The compound's reactivity also makes it suitable for cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. Techniques such as Suzuki-Miyaura and Stille couplings have been employed to introduce additional functional groups onto the pyridine core, further expanding its utility. These modifications have led to the discovery of new analogs with improved pharmacological profiles.

Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-4-iodopyridin-3-yl)methanol in drug design. Molecular modeling studies have shown that this compound can interact with biological targets in a manner that suggests high binding affinity. Such insights are invaluable for optimizing lead compounds and improving drug candidates before they enter clinical trials.

The pharmaceutical industry has recognized the potential of 2-Chloro-4-iodopyridin-3-yl)methanol and has incorporated it into several drug discovery programs. Its versatility as an intermediate has allowed researchers to generate libraries of compounds for high-throughput screening. This approach has led to the identification of several promising candidates that are now being evaluated for their therapeutic efficacy.

In addition to its applications in drug development, 2-Chloro-4-iodopyridin-3-yl)methanol has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of more efficient light-emitting diodes (LEDs) and photovoltaic cells. The halogen atoms on the pyridine ring enhance its ability to participate in π-stacking interactions, which are crucial for optimizing molecular organization in these materials.

The synthesis of 2-Chloro-4-iodopyridin-3-ylmethanol is another area where innovation has been ongoing. Researchers have developed novel synthetic routes that improve yield and purity while reducing environmental impact. These methods often involve catalytic processes that minimize waste and energy consumption, aligning with the growing emphasis on sustainable chemistry.

The future prospects for 2-Chloro-4 iodopyridin 3 ylmethanol is poised to remain at the forefront of scientific discovery.

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Amadis Chemical Company Limited
(CAS:884494-44-4)(2-Chloro-4-iodopyridin-3-yl)methanol
A10512
Purity:99%
Quantity:5g
Price ($):454.0
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